molecular formula C10H15Cl2N3O B2998890 2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol dihydrochloride CAS No. 1158771-09-5

2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol dihydrochloride

Cat. No.: B2998890
CAS No.: 1158771-09-5
M. Wt: 264.15
InChI Key: AALPPQSRSOXVLR-UHFFFAOYSA-N
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Description

2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol dihydrochloride is a benzimidazole derivative with a molecular formula of C₁₀H₁₅Cl₂N₃O and a molecular weight of 264.16 g/mol. The compound features a benzimidazole core substituted with a 5-amino group, a 2-methyl group, and an ethanol side chain, which is protonated as a dihydrochloride salt. The dihydrochloride form enhances aqueous solubility, making it suitable for pharmaceutical applications .

Properties

IUPAC Name

2-(5-amino-2-methylbenzimidazol-1-yl)ethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O.2ClH/c1-7-12-9-6-8(11)2-3-10(9)13(7)4-5-14;;/h2-3,6,14H,4-5,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALPPQSRSOXVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1CCO)C=CC(=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol dihydrochloride typically involves the reaction of 5-amino-2-methylbenzimidazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted benzimidazole derivatives .

Scientific Research Applications

2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol dihydrochloride is a chemical compound with a benzimidazole ring, an amino group, and an ethanol moiety in its structure. It has the molecular formula C10H15Cl2N3OC_{10}H_{15}Cl_2N_3O and a molecular weight of approximately 264.15 g/mol. It exists as a dihydrochloride salt, which means it has two hydrochloric acid molecules associated with the base compound.

Scientific Research Applications

This compound is used in scientific research for various applications. These applications include:

  • Proteomics Research This compound is used as a biochemical for proteomics research .
  • Interaction studies It is involved in studies focusing on its binding affinity to biological macromolecules like proteins and enzymes. These studies aim to elucidate the compound's effects and mechanisms of action at the molecular level.
  • ** synthesis** The synthesis of this compound typically involves several steps.
  • ** investigating binding affinities** These studies are performed to investigate binding affinities.
  • Antimicrobial activity Derivatives of benzimidazoles, including compounds structurally related to this compound, have been evaluated for antimicrobial activity . Studies have assessed their potential as antibacterial agents against various microorganisms .

Structural Similarity and Biological Activities

Several compounds share structural similarities with this compound. These include:

  • 1-(5-amino-1-methyl-benzimidazol-2-yl)ethanol dihydrochloride This compound contains a methyl group on the imidazole ring, with a different substitution pattern that affects its activity.
  • 2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol dihydrochloride This compound has an isopropyl substitution instead of a methyl group, which may lead to different pharmacokinetic properties.
  • 2-(5-Amino-benzimidazol-1-yl)-ethanol dihydrochloride Lacking the methyl substitution, this compound may exhibit different biological activity profiles.

Mechanism of Action

The mechanism of action of 2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, which are crucial for its applications in research and medicine .

Comparison with Similar Compounds

Key Findings from Comparative Analysis:

This may improve bioavailability compared to purely hydrophobic analogs. The hydroxyl group in ethanol increases hydrogen-bonding capacity (4 acceptors vs.

Dihydrochloride Salts and Solubility: All compared compounds utilize dihydrochloride salts to enhance solubility. For example, Decloxizine’s ethoxyethanol group and dihydrochloride form contribute to its use as an antihistamine . However, dihydrochloride salts may introduce sensitizing effects, as seen in other compounds (e.g., S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride) .

Substituent Effects on Pharmacological Activity: The 5-amino group in the target compound is critical for hydrogen bonding, similar to aminomethyl or fluorine-substituted analogs . Fluorine substitution (e.g., in [(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride) introduces electronegativity, which can alter binding kinetics but may reduce solubility .

Synthesis Considerations :

  • The synthesis of benzimidazole derivatives often requires pH adjustments (e.g., acetic acid in ) to stabilize intermediates, a step relevant to the target compound’s dihydrochloride formation .

Biological Activity

2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol dihydrochloride is a benzimidazole derivative that has garnered attention due to its potential biological activities. This compound features a unique structure, which includes a benzimidazole ring fused with an amino group and an ethanol moiety, contributing to its pharmacological properties. The molecular formula is C10H15Cl2N3OC_{10}H_{15}Cl_2N_3O with a molecular weight of approximately 264.15 g/mol .

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules, including proteins and enzymes. Benzimidazole derivatives are known for their diverse pharmacological effects, including antimicrobial, antiviral, and anticancer activities. The specific interactions of this compound with target proteins could lead to inhibition of critical pathways in pathogens or cancer cells .

Antimicrobial Activity

Recent studies have shown that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated moderate to good activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria .

Compound NameActivity AgainstReference
2-Methyl Benzimidazole DerivativesS. aureus, E. coliBirajdar et al., 2013
4-Substituted Pyrrolidine BenzimidazolesHCV NS5A InhibitionHenderson et al., 2015

Antiviral Activity

The antiviral potential of benzimidazole derivatives has been explored extensively. For example, certain derivatives have shown EC50 values in the nanomolar range against Hepatitis C virus (HCV), indicating strong antiviral activity. This suggests that this compound may also possess similar properties, warranting further investigation .

Anticancer Activity

Research indicates that benzimidazole compounds can induce apoptosis in various cancer cell lines. For instance, studies on bis(benzimidazole) complexes have shown effectiveness in sensitizing melanoma cells to radiation without harming normal cells . The mechanism often involves the generation of reactive oxygen species (ROS) leading to DNA damage and cell cycle arrest.

Case Studies

Several studies have reported on the efficacy and safety profiles of benzimidazole derivatives:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several synthesized benzimidazole derivatives, revealing that some exhibited significant inhibition against common pathogens compared to standard antibiotics .
  • Cytotoxicity Assessment : In vitro tests on cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) demonstrated the cytotoxic effects of related compounds, with IC50 values indicating effective concentrations for therapeutic use .

Q & A

Q. What are the established synthetic routes for 2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol dihydrochloride, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, benzimidazole derivatives are often synthesized by reacting 5-amino-2-methylbenzimidazole thiol intermediates with halogenated ethanol derivatives under basic conditions (e.g., potassium carbonate in ethanol). Key factors affecting yield include:

  • Reagent stoichiometry : Excess halogenated ethanol (e.g., 2-chloroethanol) ensures complete substitution .
  • Reaction time and temperature : Refluxing in ethanol (70–80°C) for 6–12 hours optimizes intermediate formation .
  • Purification : Recrystallization from ethanol or methanol removes unreacted starting materials and by-products .
  • Acidification : Final dihydrochloride salt formation requires careful pH adjustment with HCl gas or concentrated HCl .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer: A combination of spectroscopic techniques is critical:

  • NMR (¹H/¹³C) : Confirms the benzimidazole core and ethanol side chain. Key signals include aromatic protons (δ 7.2–7.8 ppm for benzimidazole) and methyl/amino groups (δ 2.5–3.5 ppm) .
  • IR spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3400 cm⁻¹ for the amino group, C-N stretch at 1250–1350 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ or [M-Cl]⁻ ions) .
  • Elemental analysis : Ensures stoichiometric consistency (e.g., C, H, N, Cl percentages within ±0.3% of theoretical values) .

Advanced Questions

Q. How can researchers optimize the purity of this compound during synthesis, especially considering common by-products?

Methodological Answer: Common by-products include unsubstituted benzimidazole precursors or over-alkylated derivatives. Optimization strategies:

  • Chromatographic purification : Use silica gel column chromatography with a gradient eluent (e.g., chloroform:methanol 9:1 to 7:3) to isolate the target compound .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, reducing side reactions .
  • Monitoring reaction progress : TLC or HPLC at intermediate stages detects by-products early. For example, Rf values of 0.4–0.6 (silica, chloroform:methanol 8:2) indicate the desired product .
  • Recrystallization refinement : Multi-step recrystallization (e.g., ethanol followed by diethyl ether) enhances crystal lattice formation, excluding impurities .

Q. What strategies are recommended for resolving discrepancies in biological activity data across different studies involving this compound?

Methodological Answer: Discrepancies often arise from variations in assay protocols or compound handling:

  • Standardize bioactivity assays : Use established protocols (e.g., CLSI guidelines for antimicrobial testing) with controlled inoculum sizes and incubation times .
  • Control for compound stability : Assess degradation under assay conditions (e.g., PBS pH 7.4 at 37°C for 24 hours) via HPLC to rule out false negatives .
  • Validate cellular uptake : Confocal microscopy with fluorescent analogs (e.g., FITC-labeled derivatives) confirms intracellular accumulation in eukaryotic models .
  • Cross-validate with structural analogs : Compare activity trends across derivatives (e.g., methyl vs. ethyl substitutions) to identify structure-activity relationships (SAR) .

Q. How can computational methods aid in predicting the pharmacological potential of this compound?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., fungal CYP51 or bacterial DNA gyrase). Key parameters include grid box sizes (20–25 Å) and Lamarckian genetic algorithms .
  • ADMET profiling : Tools like SwissADME predict bioavailability (%ABS >50% favorable), blood-brain barrier penetration (e.g., logP <5), and toxicity (e.g., Ames test negativity) .
  • Quantum mechanical calculations : Gaussian-based DFT optimizations (e.g., B3LYP/6-31G**) assess electronic properties influencing reactivity (e.g., HOMO-LUMO gaps) .

Q. What are the critical considerations for scaling up synthesis from milligram to gram quantities without compromising quality?

Methodological Answer:

  • Reactor design : Use jacketed reactors with precise temperature control (±2°C) to maintain reaction consistency .
  • Catalyst optimization : Heterogeneous catalysts (e.g., immobilized K₂CO₃) improve recyclability and reduce waste .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .
  • Crystallization engineering : Control cooling rates (1–2°C/min) during recrystallization to avoid amorphous precipitates .

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